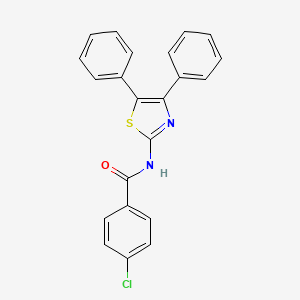

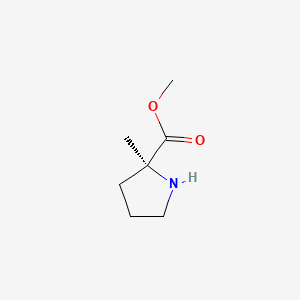

4-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

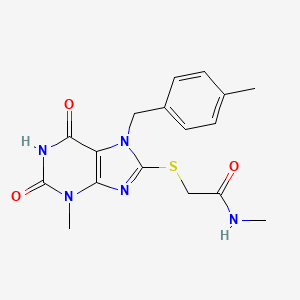

“4-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of cyanuric chloride with aniline . The synthesized compounds are then characterized using various spectroscopic techniques . The experimentally obtained spectroscopic data are often compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

Thiazole derivatives have been reported to undergo various chemical reactions. For instance, on hydrolysis, certain compounds can be converted to corresponding phenoxy acid . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Applications De Recherche Scientifique

Synthesis and Molecular Structure Studies

- Thiadiazoles and Thiadiazolines Synthesis: The compound has been utilized in the synthesis of triazol-3-yl-Δ2-1,3,4-thiadiazolines, contributing to the study of unsymmetrical 2,5-di-substituted 1,3,4-thiadiazoles. This process involves the reaction with various thiobenzamides and S-nucleophiles, exploring the mechanism of these reactions (Moss & Taylor, 1982).

Applications in Material Science

- Polyamide Fabrication: The compound is used in the synthesis of ordered polyamides via direct polycondensation with various monomers, contributing to material science by offering new structures and properties for polymers (Ueda & Sugiyama, 1994).

Study of Keto/Enol Equilibrium

- Spectroscopic Analysis: In-depth spectroscopic studies using UV-vis and FTIR techniques have been conducted to understand the keto/enol tautomerism of 1,3,4-thiadiazole-derived compounds. These studies contribute to a better understanding of solvent-induced tautomerism in similar compounds (Matwijczuk et al., 2017).

Anticancer Research

- Synthesis of Anticancer Compounds: The compound forms the basis for the design and synthesis of various benzamide derivatives showing potential anticancer activities. These studies contribute significantly to the development of new anticancer agents (Ravinaik et al., 2021).

Antibacterial Agent Synthesis

- Antibacterial Agents: The compound has been used in the synthesis of novel antibacterial agents, especially effective against certain bacterial strains. These developments have potential implications in medical science for treating bacterial infections (Palkar et al., 2017).

Electrochemical Studies

- Electrochemical Properties: Research into the electrochemical properties and electrochromic applications of poly(amide-amine) films incorporating derivatives of the compound has expanded our understanding of materials suitable for electronic applications (Hsiao & Wang, 2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes like succinate dehydrogenase (sdh) in some organisms .

Mode of Action

It’s suggested that the compound might interact with its target through hydrogen bonding and pi-pi interactions .

Biochemical Pathways

Based on its potential interaction with sdh, it might affect the citric acid cycle, also known as the krebs cycle or the tricarboxylic acid cycle .

Result of Action

It’s suggested that the compound might exhibit antifungal activity against certain organisms .

Orientations Futures

The future directions in the research of thiazole derivatives could involve the design and synthesis of new compounds with variable substituents on the thiazole ring to enhance their biological activities . Moreover, further studies on the structure-activity relationship of these compounds could provide valuable insights into their mechanisms of action .

Propriétés

IUPAC Name |

4-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2OS/c23-18-13-11-17(12-14-18)21(26)25-22-24-19(15-7-3-1-4-8-15)20(27-22)16-9-5-2-6-10-16/h1-14H,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGLYARFRDYVHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721358.png)

![(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2721367.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile](/img/structure/B2721369.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide](/img/structure/B2721371.png)

![ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2721372.png)